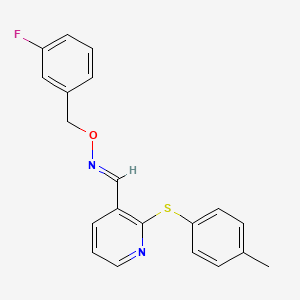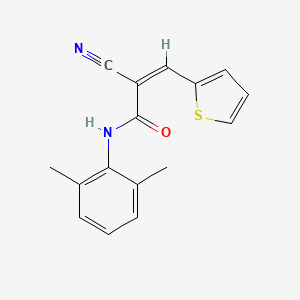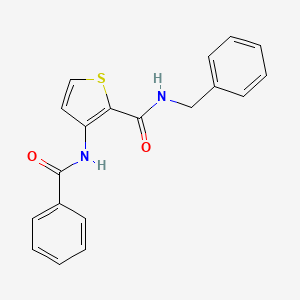
3,5-Dibromo-4-ethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3rd and 5th positions, and an ethyl group is substituted at the 4th position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of solvent-free conditions and environmentally friendly brominating agents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products Formed:
Oxidation: 3,5-Dibromo-4-ethylbenzoic acid.
Reduction: 3,5-Dibromo-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-ethylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and other functional materials.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of potential drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-ethylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
3,5-Dibromobenzaldehyde: Similar structure but lacks the ethyl group at the 4th position.
4-Bromobenzaldehyde: Contains only one bromine atom at the 4th position.
3,4-Dibromobenzaldehyde: Bromine atoms are substituted at the 3rd and 4th positions.
Uniqueness: 3,5-Dibromo-4-ethylbenzaldehyde is unique due to the presence of both bromine atoms and an ethyl group, which can influence its reactivity and physical properties. The ethyl group can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
Properties
IUPAC Name |
3,5-dibromo-4-ethylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-2-7-8(10)3-6(5-12)4-9(7)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZUYHLVUURLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2382459.png)
![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382461.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2382473.png)
![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)


